molecular formula C17H14F2N4OS B2494104 2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide CAS No. 2380078-39-5

2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide

Cat. No. B2494104
CAS RN: 2380078-39-5
M. Wt: 360.38
InChI Key: ZZUGTPAHQJKFTI-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives can be synthesized via structural modifications of existing compounds. For example, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors via structural modifications of tazemetostat .

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidine derivatives can vary depending on the specific compound and its intended use. For instance, some thieno[3,2-d]pyrimidine derivatives have been studied for their antitumor activity, acting as EZH2 inhibitors .

Future Directions

The future directions for research on thieno[3,2-d]pyrimidine derivatives could involve further exploration of their potential applications in medicinal chemistry, particularly as antitumor agents .

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4OS/c18-11-2-1-10(13(19)6-11)5-15(24)22-12-7-23(8-12)17-16-14(3-4-25-16)20-9-21-17/h1-4,6,9,12H,5,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUGTPAHQJKFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

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